6-chloro-N-propylpyridazin-3-amine
Overview
Description
6-Chloro-N-propylpyridazin-3-amine is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of pyridazine, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 6th position and a propyl group attached to the nitrogen atom at the 3rd position of the pyridazine ring gives this compound its unique chemical properties.
Mechanism of Action
Target of Action
Mode of Action
Pharmacokinetics
Its pharmacokinetic profile would be crucial in determining its bioavailability and therapeutic potential .
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
6-chloro-N-propylpyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by inhibiting or activating key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the observed outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of specific metabolites. For instance, it may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and overall efficacy in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-propylpyridazin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropyridazine.
Alkylation: The 6-chloropyridazine undergoes alkylation with propylamine under controlled conditions to yield this compound.
The reaction conditions for the alkylation step generally include:
Solvent: Anhydrous ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-propylpyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Formation of various substituted pyridazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Chloro-N-propylpyridazin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridazinamine: Similar structure but lacks the propyl group.
3-Amino-6-chloropyridazine: Similar structure but lacks the propyl group.
6-Chloro-N-methylpyridazin-3-amine: Similar structure but has a methyl group instead of a propyl group.
Uniqueness
6-Chloro-N-propylpyridazin-3-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
6-chloro-N-propylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h3-4H,2,5H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJWIXPQOHPVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561217 | |
Record name | 6-Chloro-N-propylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-19-1 | |
Record name | 6-Chloro-N-propyl-3-pyridazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-propylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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